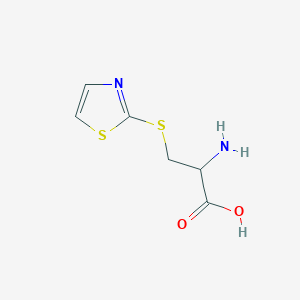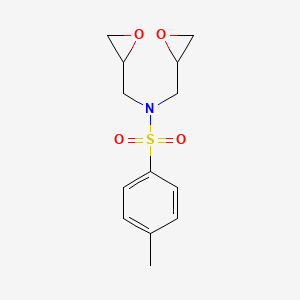
N,N-Diglycidyl-p-toluenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide: is an organic compound characterized by the presence of oxirane (epoxide) groups attached to a sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow processes, which offer advantages such as improved reaction rates and higher product purity. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Applications De Recherche Scientifique
N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of thermosetting polymers and epoxy resins, which exhibit high strength, chemical resistance, and thermal stability.
Materials Science: Utilized in the production of adhesives, coatings, and composites due to its ability to form strong crosslinks.
Biomedical Applications: Employed in the creation of biocompatible materials, such as hydrogels and tissue engineering scaffolds.
Mécanisme D'action
The mechanism of action of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is crucial for its applications in polymerization and crosslinking processes .
Comparaison Avec Des Composés Similaires
1,3-Phenylenebis[N,N-bis(oxiran-2-ylmethyl)methanamine]: Similar in structure but with a different aromatic core.
4,4’-Methylenebis[N,N-bis(oxiranylmethyl)aniline]: Contains similar functional groups but with a different substitution pattern on the aromatic ring.
Uniqueness: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide is unique due to the presence of both sulfonamide and epoxide functionalities, which confer distinct reactivity and potential for diverse applications in materials science and biomedical fields.
Propriétés
Numéro CAS |
63040-98-2 |
|---|---|
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
4-methyl-N,N-bis(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO4S/c1-10-2-4-13(5-3-10)19(15,16)14(6-11-8-17-11)7-12-9-18-12/h2-5,11-12H,6-9H2,1H3 |
Clé InChI |
PWGSBVADFLUHSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


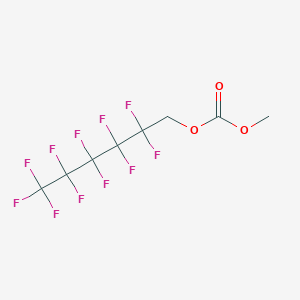
![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)
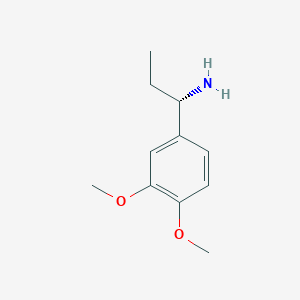



![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)
![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)
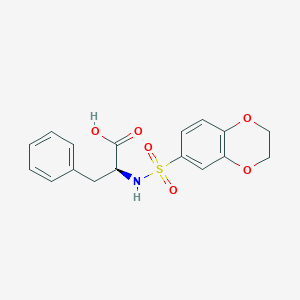
![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)
![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)

